6,8-dichloro-2-imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide
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Overview
Description
“6,8-dichloro-2-imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide” is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structural features, may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6,8-dichloro-2-imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,8-dichloro-2H-chromene and 4-methylphenylamine.
Formation of Intermediate: The initial step may involve the formation of an intermediate by reacting 6,8-dichloro-2H-chromene with a suitable reagent under controlled conditions.
Coupling Reaction: The intermediate is then coupled with 4-methylphenylamine to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, large-scale reactors, and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
“6,8-dichloro-2-imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃).
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “6,8-dichloro-2-imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide” involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific biological context and require further research.
Comparison with Similar Compounds
Similar Compounds
- 6,8-dichloro-2H-chromene-3-carboxamide
- 2-imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide
- 6,8-dichloro-2H-chromene derivatives
Uniqueness
“6,8-dichloro-2-imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H12Cl2N2O2 |
---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
6,8-dichloro-2-imino-N-(4-methylphenyl)chromene-3-carboxamide |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-9-2-4-12(5-3-9)21-17(22)13-7-10-6-11(18)8-14(19)15(10)23-16(13)20/h2-8,20H,1H3,(H,21,22) |
InChI Key |
DIIXSIDUCAYVHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=N)Cl)Cl |
Origin of Product |
United States |
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